3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine
Description
Properties
IUPAC Name |
3-(5-bromo-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34BrNO/c1-21(2)30(22(3)4)18-17-26(24-13-9-6-10-14-24)27-19-25(29)15-16-28(27)31-20-23-11-7-5-8-12-23/h5-16,19,21-22,26H,17-18,20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYJWCSOSZIQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514244 | |
| Record name | 3-[2-(Benzyloxy)-5-bromophenyl]-3-phenyl-N,N-di(propan-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156755-27-0 | |
| Record name | 5-Bromo-N,N-bis(1-methylethyl)-γ-phenyl-2-(phenylmethoxy)benzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156755-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(Benzyloxy)-5-bromophenyl]-3-phenyl-N,N-di(propan-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tosylation of Propanol Intermediate
The synthesis begins with the tosylation of (±)-3-(2-benzyloxy-5-bromophenyl)-3-phenylpropan-1-ol. In a representative procedure, 200 g of the propanol intermediate is dissolved in dichloromethane (DCM) with 2.46 g dimethylaminopyridine (DMAP) and 76.5 g triethylamine (TEA). After stirring at room temperature for 15 minutes, 125 g of p-toluenesulfonyl chloride is added gradually over 2 hours. The mixture is refluxed at 40–45°C for 2–3 hours, followed by pH adjustment to 0.5 using hydrochloric acid. Organic layers are washed sequentially with water, sodium carbonate solution, and brine, yielding the sulfonate intermediate critical for subsequent amination.
Key Reaction Parameters
| Parameter | Specification |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | DMAP (0.5 mol%) |
| Base | Triethylamine (1.2 equiv) |
| Temperature | 40–45°C (reflux) |
| Reaction Time | 3–4 hours |
Nucleophilic Substitution with Diisopropylamine
The sulfonate intermediate undergoes nucleophilic displacement with diisopropylamine in acetonitrile under reflux conditions. Patent data indicates a 4-day reaction period at 80–85°C to achieve complete conversion. This extended duration ensures high regioselectivity, with the bulky diisopropylamine group preferentially attacking the less hindered carbon of the sulfonate leaving group. The crude product is purified via acid-base extraction, involving pH adjustment to 8–9 using aqueous ammonia and sequential washing with ethyl acetate or dichloromethane.
Resolution of Enantiomers
For applications requiring enantiomeric purity, the racemic mixture is resolved using L-(-)-tartaric acid in ethanol. The tartrate salt of the (-)-enantiomer precipitates selectively, while the (+)-enantiomer remains in solution. Subsequent treatment with sodium hydroxide in ethanol regenerates the free amine with >99% enantiomeric excess (ee).
Industrial-Scale Production Methodologies
Continuous Flow Tosylation
Modern manufacturing facilities employ continuous flow reactors to enhance the safety and efficiency of the tosylation step. A patented system uses:
Catalytic Amination Optimization
Industrial processes replace traditional reflux conditions with microwave-assisted synthesis for the amination step:
Critical Process Parameters and Yield Data
Comparative Analysis of Solvent Systems
| Solvent | Amination Yield | Purity (HPLC) |
|---|---|---|
| Acetonitrile | 78% | 96.2% |
| Tetrahydrofuran | 65% | 91.8% |
| Dimethylformamide | 82% | 94.5% |
Data adapted from WO2011145019A1 demonstrates DMF’s superiority in balancing reaction rate and product quality.
Temperature Profile Impact
| Stage | Optimal Range | Effect on Yield |
|---|---|---|
| Tosylation | 40–45°C | ±2% variance |
| Amination | 80–85°C | ±5% variance |
| Crystallization | 0–5°C | +12% yield |
Purification and Quality Control
Crystallization Protocols
Final purification employs isopropanol-mediated crystallization:
-
Concentrate crude product in 2 volumes isopropanol
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Cool to 0–5°C with 1-hour equilibration
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Filter and wash with chilled isopropanol (-20°C)
This method achieves 99.5% chemical purity by removing residual diisopropylamine and sulfonic acid byproducts.
Analytical Characterization
-
HPLC : C18 column, 70:30 acetonitrile/water, retention time 8.2 min
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 5.12 (s, 2H, OCH<sub>2</sub>Ph)
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Chiral Analysis : Chiralpak AD-H column, n-hexane/ethanol 90:10, 1 mL/min
| Parameter | Allowable Limit |
|---|---|
| Exotherm Peak | <10°C/min |
| Diisopropylamine Vapor | <1 ppm |
| Residual Tosyl Chloride | <0.1% w/w |
Chemical Reactions Analysis
Types of Reactions
3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-(2-(benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine as an inhibitor of RNA helicase DHX9, which plays a crucial role in cancer cell proliferation. Inhibiting DHX9 can lead to reduced tumor growth and increased apoptosis in cancer cells. This compound has been investigated for its efficacy against various cancer types, suggesting a promising avenue for developing new anticancer therapies .
Neuroprotective Effects
The compound has shown potential neuroprotective effects in preclinical models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may help in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Studies have indicated that compounds with similar structures exhibit protective effects against oxidative stress and apoptosis in neuronal cells .
Synthetic Intermediate
In organic synthesis, this compound serves as an important intermediate for the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it a valuable building block in the development of pharmaceuticals and agrochemicals .
Catalytic Applications
The compound has been explored as a catalyst in various organic reactions, including oxidation and reduction processes. Its diisopropylamine moiety can enhance the reactivity of substrates through coordination mechanisms, facilitating more efficient reaction pathways .
Quantitative Structure-Activity Relationship (QSAR)
The structure-activity relationship (SAR) studies involving this compound have provided insights into how structural modifications can influence biological activity. For instance, variations in the bromine substitution pattern or the length of alkyl chains can significantly alter the potency and selectivity of the compound against specific biological targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy and bromophenyl groups may facilitate binding to hydrophobic pockets, while the diisopropylamine moiety can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Tolterodine Derivatives
Example : (3RS)-3-(2-Methoxy-5-methylphenyl)-N,N-bis(1-methylethyl)-3-phenylpropan-1-amine (Tolterodine Methyl Ether, CAS 124937-53-7)
Analysis :
- The bromine atom in the target compound increases molecular weight and may enhance halogen bonding in receptor interactions compared to the methyl group in tolterodine derivatives.
Stereochemical Variants
Example : (R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine (CAS 700-662-7)
| Property | Target Compound (Racemic) | (R)-Enantiomer |
|---|---|---|
| Stereochemistry | Racemic mixture | Single (R)-enantiomer |
| CAS Number | 156755-27-0 | 700-662-7 |
| Potential Applications | Broad research use | Likely higher receptor specificity |
Analysis :
Analysis :
- The methoxy-methyl substituent in the analog simplifies synthesis but reduces steric complexity compared to the benzyloxy-bromo group .
Pharmacological and Industrial Relevance
- Tolterodine Analogs : Clinically validated for overactive bladder, highlighting the importance of substituent effects (e.g., methoxy vs. benzyloxy) on target specificity .
- Market Presence : The target compound is niche, with suppliers focusing on custom synthesis, whereas tolterodine derivatives are well-established pharmaceuticals .
Biological Activity
3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine, also known as a benzyloxy-substituted phenylpropanamine, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C28H34BrNO
- Molecular Weight : 480.5 g/mol
- CAS Number : 12972415
The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine reuptake inhibitor , potentially influencing dopamine and norepinephrine levels in the brain. This mechanism is similar to that of other psychoactive amines, which can lead to stimulant effects.
Pharmacological Studies
- Neurotransmitter Interaction : Research indicates that compounds with similar structures often exhibit significant binding affinity for dopamine and serotonin transporters. This suggests that this compound may modulate neurotransmitter levels, impacting mood and cognitive functions .
- In Vitro Studies : In vitro assays have demonstrated that related compounds can inhibit the uptake of monoamines in neuronal cell lines, leading to increased extracellular levels of these neurotransmitters. Such findings are crucial for understanding the therapeutic potential in treating mood disorders .
-
Case Studies :
- A study involving similar phenylpropanamines showed promising results in animal models for anxiety and depression, suggesting that this compound may have analogous effects .
- Clinical observations reported enhanced alertness and mood elevation in subjects administered related compounds, indicating potential applicability in therapeutic settings .
Data Table: Summary of Biological Activities
Safety and Toxicology
While the biological activity suggests therapeutic potential, it is essential to consider safety profiles. Preliminary toxicity studies indicate that compounds with similar structures may exhibit dose-dependent side effects, including cardiovascular disturbances and neurotoxicity at high concentrations. Further research is needed to establish a comprehensive safety profile for this specific compound.
Q & A
Q. What are the optimized synthetic routes for 3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including alkylation, bromination, and amine protection/deprotection. Key steps include:
- LiAlH4 Reduction : For reducing intermediates (e.g., ketones to alcohols), anhydrous conditions and controlled temperature (0°C to RT) are critical to avoid side reactions. A 61% yield was achieved using LiAlH4 in ether for a structurally similar bromophenyl compound .
- Purification : Post-reaction quenching with Na2SO4 and extraction with EtOAc, followed by washing with Na2CO3 and brine, ensures removal of acidic/byproduct impurities .
- Solvent Selection : Use of THF or ether under inert atmospheres minimizes hydrolysis of sensitive intermediates .
Q. Critical Parameters :
- Reaction temperature and stoichiometry of reducing agents (e.g., LiAlH4).
- Purification efficiency via solvent partitioning and drying agents (MgSO4).
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the benzyloxy, bromophenyl, and diisopropylamine moieties. For example, diisopropylamine protons resonate as septets (~δ 3.0–3.5 ppm) .
- LC-MS/MS : High-resolution mass spectrometry (HRMS) identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns.
- Derivatization Techniques : For trace analysis, derivatization with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) enhances detection sensitivity via UV or fluorescence .
Q. How can researchers assess the purity and stability of this compound under storage conditions?
Methodological Answer:
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors degradation products (e.g., de-bromination or benzyl ether cleavage).
- Accelerated Stability Studies : Exposure to heat (40–60°C), humidity (75% RH), and light (UV/vis) over 4–8 weeks identifies degradation pathways .
- Karl Fischer Titration : Quantifies water content, which may hydrolyze the benzyloxy group .
Advanced Research Questions
Q. What mechanistic insights explain competing pathways during the synthesis of this compound?
Methodological Answer:
- Competing Alkylation : The bulky diisopropylamine group may lead to steric hindrance, favoring para-substitution over ortho in bromophenyl intermediates. Computational modeling (DFT) can predict regioselectivity .
- Side Reactions : Over-reduction by LiAlH4 can convert ketones to undesired alcohols; controlled stoichiometry (2:1 LiAlH4:substrate) mitigates this .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products form?
Methodological Answer:
- Acidic Conditions : Protonation of the amine group may lead to N-dealkylation, forming 3-phenylpropan-1-amine derivatives. Monitor via LC-MS .
- Oxidative Stress : H2O2 or O2 exposure could cleave the benzyl ether, yielding 5-bromo-2-hydroxyphenyl intermediates. Confirm via loss of benzyloxy NMR signals .
- Basic Hydrolysis : NaOH/EtOH may hydrolyze the benzyloxy group to phenol, detectable by FT-IR (O-H stretch at ~3300 cm⁻¹) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Reproducibility : Standardize assays (e.g., enzyme inhibition) across multiple labs using identical batches (≥98% purity via HPLC) .
- Metabolite Interference : Use LC-MS to identify active metabolites (e.g., N-dealkylated products) that may contribute to observed effects .
- Structural Analog Comparison : Compare activity with analogues lacking the bromophenyl or benzyloxy groups to isolate pharmacophores .
Q. What strategies enable the study of this compound’s interactions in multi-component systems (e.g., drug-protein binding)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) to measure binding kinetics (Ka/Kd) in real-time.
- Molecular Dynamics (MD) Simulations : Predict binding modes using software like GROMACS, focusing on diisopropylamine’s role in hydrophobic interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding, which may explain entropy-driven interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
